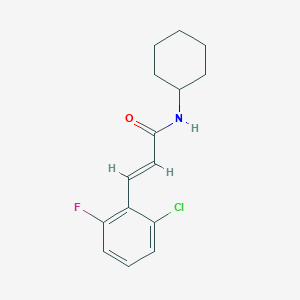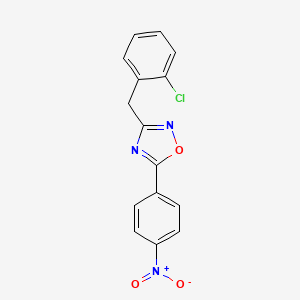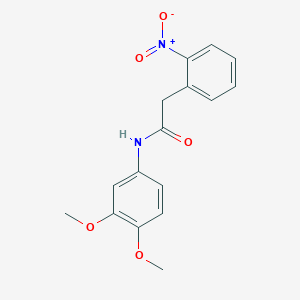
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide (CFA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in neuroscience and pain management. CFA is a potent inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1) and has been shown to effectively reduce pain in animal models. In
Applications De Recherche Scientifique
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been extensively studied for its potential applications in pain management and neuroscience research. It is a potent TRPV1 inhibitor, which is a receptor that plays a key role in pain sensation. 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been shown to effectively reduce pain in animal models of inflammatory pain, neuropathic pain, and cancer pain. In addition, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been used to study the role of TRPV1 in various physiological processes, such as thermoregulation, inflammation, and nociception.
Mécanisme D'action
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide inhibits TRPV1 by binding to a specific site on the receptor, which prevents the influx of calcium ions and the subsequent activation of pain signaling pathways. This mechanism of action is similar to other TRPV1 inhibitors, such as capsaicin and resiniferatoxin. However, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been shown to have a longer duration of action and fewer side effects than these compounds.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of pain and inflammation. In addition, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been shown to modulate the activity of various ion channels and receptors, including TRPA1, TRPM8, and P2X3 receptors. 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1, its long duration of action, and its low toxicity. However, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide is not suitable for use in human studies due to its potential toxicity and lack of selectivity for TRPV1 in humans. In addition, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide may have off-target effects on other ion channels and receptors, which could complicate data interpretation.
Orientations Futures
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide. One area of interest is the development of more selective TRPV1 inhibitors that can be used in human studies. Another area of interest is the investigation of the role of TRPV1 in various physiological processes, such as thermoregulation and nociception. Finally, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide could be used as a tool to study the role of TRPV1 in various disease states, such as chronic pain and inflammation.
Méthodes De Synthèse
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide can be synthesized using a variety of methods, including the reaction of 2-chloro-6-fluoroaniline with cyclohexyl isocyanide, followed by the addition of acryloyl chloride. The resulting product is purified using column chromatography to obtain pure 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c16-13-7-4-8-14(17)12(13)9-10-15(19)18-11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLHEZNAFRAOMD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-cyclohexylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}benzoic acid](/img/structure/B5739744.png)
![2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5739746.png)
![N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide](/img/structure/B5739752.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B5739753.png)




![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5739782.png)

![2-[(2-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5739790.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5739799.png)
![N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]](/img/structure/B5739807.png)